molecular formula C30H26N4O2S2 B7497560 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide

2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide

Cat. No.: B7497560
M. Wt: 538.7 g/mol
InChI Key: CGUHCBLYWMQHGI-UHFFFAOYSA-N
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Description

2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide, also known as PTZ-ABA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTZ-ABA belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide is not fully understood, but it is believed to involve the interaction of the phenothiazine moiety with biological molecules such as proteins and lipids. The acetyl group and the aminoethyl group of this compound provide additional functionality that may enhance its binding affinity and specificity towards certain targets.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting mitochondrial function. This compound has also been shown to modulate the activity of certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide in laboratory experiments is its strong fluorescence properties, which allow for sensitive and specific detection of biomolecules. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity towards cells and tissues, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide. One area of interest is the development of new synthetic methods for this compound and its derivatives, which may improve its properties and expand its range of applications. Another area of interest is the investigation of this compound's interactions with specific biomolecules and its potential therapeutic applications in diseases such as cancer and Alzheimer's disease. Finally, the development of new imaging and detection techniques using this compound may lead to new insights into biological processes and disease mechanisms.

Synthesis Methods

The synthesis of 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide involves the reaction of 2-phenothiazin-10-ylacetic acid with N-(2-aminoethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide has been widely studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent dye for imaging and detection of biological molecules. This compound exhibits strong fluorescence properties, which make it an ideal candidate for labeling biomolecules such as proteins, nucleic acids, and lipids.

Properties

IUPAC Name

2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O2S2/c35-29(19-33-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)33)31-17-18-32-30(36)20-34-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)34/h1-16H,17-20H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUHCBLYWMQHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NCCNC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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